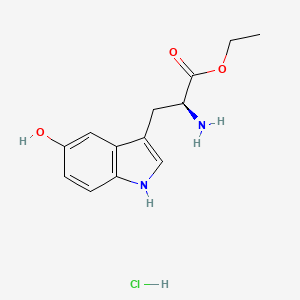

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride

Description

Chemical Identity and Nomenclature

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is a chiral indole-derived compound with structural and functional significance in biochemical research. Its systematic IUPAC name reflects its stereochemistry, esterification, and substitution pattern:

The compound features a 5-hydroxyindole core linked to an ethyl esterified propanoic acid backbone, with a stereospecific (S)-configuration at the alpha-carbon. The hydrochloride salt enhances solubility in polar solvents, making it suitable for laboratory applications .

Historical Context in Indole Alkaloid Research

Indole alkaloids have been studied since the 19th century for their pharmacological potential, with early examples like strychnine and reserpine paving the way for synthetic derivatives. The synthesis of (S)-ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride emerged from efforts to modify 5-hydroxytryptophan (5-HTP), a natural serotonin precursor.

- Early Synthesis : Tarzia et al. (1988) reported methods for esterifying 5-HTP, laying groundwork for derivatives like this compound .

- Modern Applications : The compound’s ethyl ester group improves lipid solubility, facilitating its use in neurotransmitter transport studies and prodrug development .

Table 1: Key milestones in indole alkaloid derivatization

Position Within Tryptophan Metabolic Pathways

This compound occupies a niche in tryptophan metabolism as a synthetic analog of 5-HTP, which is a critical intermediate in serotonin biosynthesis:

- Tryptophan → 5-HTP : Catalyzed by tryptophan hydroxylase (TPH), the rate-limiting step .

- 5-HTP → Serotonin : Aromatic L-amino acid decarboxylase (AADC) mediates decarboxylation .

The ethyl ester modification delays decarboxylation, allowing researchers to study 5-HTP transport and stability without immediate conversion to serotonin. Figure 1 illustrates its metabolic context:

$$

\text{Tryptophan} \xrightarrow{\text{TPH}} \text{5-HTP} \xrightarrow{\text{AADC}} \text{Serotonin}

$$

Ethyl ester derivatives (e.g., the subject compound) serve as stabilized probes for pathway analysis .

This structural modification also mimics strategies used in prodrug design, where ester groups enhance bioavailability before enzymatic cleavage in target tissues .

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12;/h3-4,6-7,11,15-16H,2,5,14H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSOVZKVIHRWEL-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647381 | |

| Record name | Ethyl 5-hydroxy-L-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57432-62-9 | |

| Record name | Ethyl 5-hydroxy-L-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most common and efficient preparation method involves the esterification of 5-hydroxytryptophan (5-HTP) with ethanol derivatives under acidic conditions to form the ethyl ester hydrochloride salt.

Experimental Procedure

- Starting Material: 5-Hydroxytryptophan (free acid form)

- Reagents: Thionyl chloride (SOCl2), ethanol or methanol (for methyl ester analogs)

- Solvent: Methanol or ethanol (acts both as solvent and esterifying agent)

- Conditions:

- SOCl2 is added dropwise to a cooled solution of 5-HTP in methanol/ethanol at 0–5 °C.

- The reaction mixture is then warmed to 65 °C and stirred for approximately 6 hours.

- Workup:

- The reaction mixture is concentrated under vacuum.

- Addition of ethyl acetate induces precipitation of the hydrochloride salt.

- The solid product is filtered and washed with diethyl ether to remove impurities.

Yield and Purity

Notes on Stereochemistry

- The reaction preserves the stereochemistry at the alpha carbon, maintaining the (S)-configuration critical for biological activity.

- The hydrochloride salt form enhances stability and solubility.

Alternative Synthetic Routes via Amide Coupling and Subsequent Esterification

Coupling Approach

- 5-Hydroxyindole derivatives can be coupled with amino acid esters using peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- For example, 5-hydroxyindole-3-carboxylic acid is reacted with L-threonine ethyl ester hydrochloride in the presence of HATU and a base like DIPEA (N,N-diisopropylethylamine).

- The reaction is typically carried out in anhydrous solvents such as dimethylformamide (DMF) at low temperatures (0–5 °C) and then allowed to proceed at room temperature for extended periods (up to 20 hours).

Workup and Purification

- The reaction mixture is quenched with water and extracted with ethyl acetate.

- The organic layers are washed with brine and dried over sodium sulfate.

- Purification is achieved by silica gel chromatography using gradients of ethyl acetate in n-heptane.

Application to (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate

- Although primarily used for related compounds, this method can be adapted to synthesize the ethyl ester hydrochloride by starting with the appropriate amino acid ester and indole derivative.

Key Reaction Parameters and Their Effects

| Parameter | Effect on Reaction | Optimal Conditions |

|---|---|---|

| Temperature | Higher temperatures favor reaction completion but may cause racemization | 0–5 °C initial, then 65 °C for 6 h |

| Solvent | Alcohol solvents (methanol, ethanol) act as esterifying agents | Methanol or ethanol |

| Acid Chloride (SOCl2) | Activates carboxyl group for esterification | Dropwise addition at low temperature |

| Reaction Time | Sufficient time needed for complete esterification | 6 hours |

| Workup Solvent | Ethyl acetate induces precipitation of product | Ethyl acetate followed by diethyl ether wash |

| Purification | Chromatography or recrystallization to ensure purity | Silica gel chromatography or crystallization |

Analytical Characterization and Confirmation

- Nuclear Magnetic Resonance (NMR): Characteristic proton signals confirm the ethyl ester and indole moiety.

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity; typical Rf values around 0.2 in ethyl acetate.

- Melting Point: Solid hydrochloride salts often have defined melting points used for purity assessment.

- Mass Spectrometry (MS): Confirms molecular weight (284.74 g/mol for the hydrochloride salt).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Esterification | 5-Hydroxytryptophan | SOCl2, Methanol/Ethanol, 0–65 °C, 6 h | ~95 | High yield, preserves stereochemistry |

| Peptide Coupling & Esterification | 5-Hydroxyindole-3-carboxylic acid + amino acid ester | HATU, DIPEA, DMF, 0–RT °C, 20 h | Variable | Useful for complex derivatives |

Research Findings and Considerations

- The direct esterification method using thionyl chloride in alcoholic solvents is widely regarded as the most straightforward and efficient for producing (S)-ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride with high stereochemical fidelity and yield.

- Reaction conditions such as temperature, solvent choice, and reagent addition rate critically influence product purity and stereochemical outcome.

- Alternative coupling methods provide routes to more complex analogs but are less commonly applied for the simple ethyl ester hydrochloride.

- Purification by crystallization and chromatography ensures removal of side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the indole ring can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides or sulfonamides.

Scientific Research Applications

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in biochemical pathways involving tryptophan metabolism.

Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders due to its structural similarity to serotonin precursors.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride involves its interaction with various molecular targets. It can act as a precursor to serotonin, a neurotransmitter, by undergoing enzymatic conversion in the body. The compound’s indole ring structure allows it to interact with serotonin receptors and other proteins involved in neurotransmission, thereby influencing mood, cognition, and other neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Tryptophanate Derivatives

Key Differences:

- (S)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (CAS: 2899-28-7): Structure: Lacks the 5-hydroxy group on the indole ring. Molecular Formula: C₁₃H₁₇ClN₂O₂ (MW: 268.74 g/mol). Properties: Reduced polarity compared to the 5-hydroxy analog due to the absence of a hydroxyl group. This impacts solubility and receptor-binding affinity .

- (R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (CAS: 61535-49-7): Structure: Enantiomer of the above compound (D-configuration). Biological Relevance: Demonstrates stereospecific differences in metabolic pathways and enzymatic interactions .

Table 1: Ethyl Tryptophanate Derivatives Comparison

| Compound Name | CAS | Substituent (Indole) | Molecular Formula | MW (g/mol) | Key Feature |

|---|---|---|---|---|---|

| Target Compound (5-hydroxy-S-ethyl ester) | 103404-89-3 | 5-hydroxy | C₁₃H₁₇ClN₂O₃ | 284.74 | Enhanced polarity, H-bond donor |

| (S)-Ethyl tryptophanate HCl (L-form) | 2899-28-7 | None | C₁₃H₁₇ClN₂O₂ | 268.74 | Standard tryptophan derivative |

| (R)-Ethyl tryptophanate HCl (D-form) | 61535-49-7 | None | C₁₃H₁₇ClN₂O₂ | 268.74 | Enantiomeric specificity |

Substituted Indole Derivatives

Key Examples:

- Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate (QB-7092, CAS: 154170-01-1): Structure: 5-fluoro substituent instead of 5-hydroxy.

- Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate (QJ-1387, CAS: 34081-17-9): Structure: Replaces indole with a 4-hydroxyphenyl group. Properties: Altered aromatic interactions and solubility due to phenolic -OH vs. indolic N-H .

- (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride (CAS: 1706432-31-6): Structure: 5-methyl indole and acetamide backbone (vs. propanoate). Molecular Formula: C₁₃H₁₇ClN₂O₂ (MW: 284.74 g/mol). Significance: Steric effects from the methyl group and altered backbone geometry influence binding to serotonin receptors .

Ester Group Variations

- Methyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride (): Structure: Methyl ester instead of ethyl. Impact: Lower lipophilicity (logP) compared to the ethyl ester, affecting membrane permeability .

- Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride (QA-6616, CAS: 255881-56-2): Structure: Bulky isopropylphenyl substituent. Application: Designed for studies on hydrophobic interactions in enzyme active sites .

Functional Group Modifications

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (Compound 51, ):

- Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride (CAS: 97338-03-9): Structure: Phthalimide-protected amine and aminophenyl group. Use: Intermediate in peptide synthesis with orthogonal protection strategies .

Research Findings and Implications

- Bioactivity: The 5-hydroxy group in the target compound enhances interactions with serotonin receptors (5-HT₁A/₂A) compared to non-hydroxylated analogs .

- Solubility : Ethyl esters generally exhibit better lipid solubility than methyl esters, facilitating blood-brain barrier penetration .

- Stereochemistry: The (S)-configuration aligns with natural L-amino acid metabolism, whereas the (R)-form may exhibit altered pharmacokinetics .

Biological Activity

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, commonly known as 5-Hydroxytryptophan (5-HTP) , is a naturally occurring amino acid and chemical precursor to serotonin. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of mood disorders, sleep disorders, and other neurological conditions.

- Molecular Formula : C13H17ClN2O3

- Molecular Weight : 288.74 g/mol

- CAS Number : 79812-02-5

- Appearance : White to off-white powder

- Solubility : Soluble in water, slightly soluble in alcohol

Structure

The chemical structure of (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride can be represented as follows:

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate functions primarily as a serotonin precursor. It is converted into serotonin (5-hydroxytryptamine, 5-HT) in the brain, which plays a crucial role in regulating mood, anxiety, and sleep.

Therapeutic Applications

- Mood Disorders : Clinical studies have demonstrated that 5-HTP supplementation can significantly improve symptoms of depression and anxiety by increasing serotonin levels in the brain.

- Sleep Disorders : Due to its role in serotonin production, 5-HTP has been shown to enhance sleep quality and reduce insomnia symptoms.

- Weight Management : Some research indicates that 5-HTP may help reduce appetite and promote weight loss by increasing feelings of fullness.

- Fibromyalgia : Studies suggest that 5-HTP may alleviate symptoms associated with fibromyalgia, including pain and fatigue.

Case Studies

- Depression Treatment :

- Fibromyalgia :

Comparative Efficacy Table

Safety and Side Effects

While generally considered safe, some users may experience side effects such as gastrointestinal disturbances, drowsiness, or headache. It is crucial to monitor dosages carefully, especially when combined with other medications that affect serotonin levels (e.g., SSRIs).

Q & A

Q. What are the recommended synthetic routes for (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride?

The compound can be synthesized via a multi-step approach:

- Amine protection : Use Boc anhydride to protect the amino group of the parent amino acid.

- Esterification : React with ethanol under acidic or catalytic conditions to form the ethyl ester.

- Salt formation : Treat with hydrochloric acid to yield the hydrochloride salt. Key intermediates and reaction conditions (e.g., coupling reagents like HATU) should be optimized for purity and yield .

Q. How is the compound characterized to confirm its structural identity and enantiomeric purity?

- Optical rotation : Measure specific rotation (e.g., [α]D = ~10° at 2% in water) to confirm chirality .

- Spectroscopy : Use H/C NMR to verify indole and ester functional groups, and LC-MS for molecular weight confirmation (268.74 g/mol) .

- Melting point : Validate against literature values (220–225°C) .

Q. What are the stability considerations for long-term storage?

- Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent hygroscopic degradation or oxidation of the indole moiety. Avoid exposure to light .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data across studies?

- Solvent optimization : Test solubility in buffered aqueous solutions (pH 4–7) and polar aprotic solvents (e.g., DMSO).

- Analytical validation : Use standardized methods (e.g., HPLC with UV detection) to quantify solubility, ensuring consistent temperature and agitation .

Q. What strategies are employed to study the compound’s role in enzyme inhibition or receptor binding?

- Kinetic assays : Measure IC values against target enzymes (e.g., acetylcholinesterase) using fluorometric or colorimetric substrates.

- Molecular docking : Perform in silico simulations to predict binding interactions with the indole and ethyl ester moieties .

Q. How can impurities or degradation products be quantified during synthesis?

- HPLC with reference standards : Use pharmacopeial-grade columns (C18) and mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate and quantify by-products.

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .

Q. What methodologies resolve structural ambiguities in crystallographic or spectroscopic data?

- Single-crystal X-ray diffraction : Resolve absolute configuration and hydrogen-bonding networks.

- 2D NMR (COSY, NOESY) : Clarify proton-proton correlations in complex regions (e.g., indole NH and hydroxy groups) .

Key Notes for Experimental Design

- Chirality : Ensure enantiomeric purity via chiral HPLC or polarimetry, as racemization may occur during synthesis .

- Bioactivity : Prioritize assays relevant to neurochemical pathways (e.g., serotoninergic systems) due to the indole scaffold .

- Safety : Follow GHS guidelines for handling hygroscopic and irritant compounds (e.g., use PPE and fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.